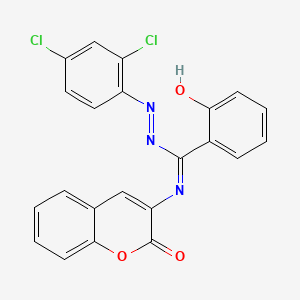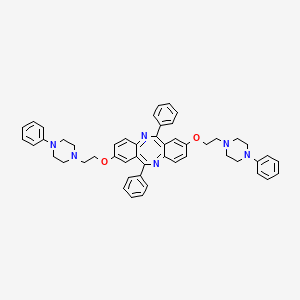
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings.
Preparation Methods
The synthesis of dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids to form the core diazocine structure. This is followed by further functionalization to introduce the diphenyl and piperazinyl groups . The reaction conditions often require the use of cyclisation agents such as carbodiimides, PPE, or thionyl chloride .
Chemical Reactions Analysis
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to result from its ability to interfere with cellular processes in cancer cells, leading to apoptosis . The exact molecular targets and pathways, however, are still under investigation and may vary depending on the specific derivative and application .
Comparison with Similar Compounds
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- can be compared with other similar compounds such as:
- Dibenzoazepines
- Dibenzothiazepines
- Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
These compounds share structural similarities but differ in their functional groups and specific applications. For example, dibenzoazepines are commonly used in the treatment of psychiatric disorders, while dibenzothiazepines have applications in cardiovascular medicine . The unique combination of diphenyl and piperazinyl groups in dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- sets it apart, providing distinct chemical and biological properties .
Properties
CAS No. |
130189-76-3 |
|---|---|
Molecular Formula |
C50H50N6O2 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(6Z,12Z)-6,12-diphenyl-2,8-bis[2-(4-phenylpiperazin-1-yl)ethoxy]benzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C50H50N6O2/c1-5-13-39(14-6-1)49-45-37-43(57-35-33-53-25-29-55(30-26-53)41-17-9-3-10-18-41)21-23-47(45)52-50(40-15-7-2-8-16-40)46-38-44(22-24-48(46)51-49)58-36-34-54-27-31-56(32-28-54)42-19-11-4-12-20-42/h1-24,37-38H,25-36H2/b49-45-,50-46-,51-48?,51-49?,52-47?,52-50? |
InChI Key |
ATMCXKDVUCXZNO-KIEXQWCESA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC=CC=C2)CCOC3=C/C/4=C(/N=C5/C(=C(\N=C4C=C3)/C6=CC=CC=C6)/C=C(C=C5)OCCN7CCN(CC7)C8=CC=CC=C8)\C9=CC=CC=C9 |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)OCCN6CCN(CC6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


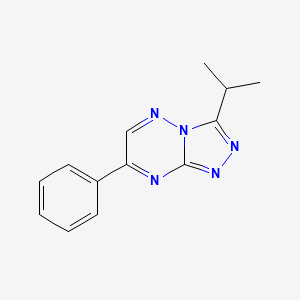
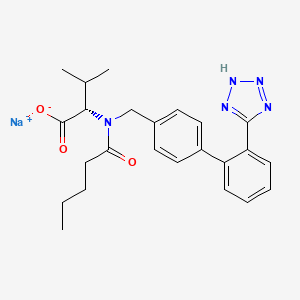
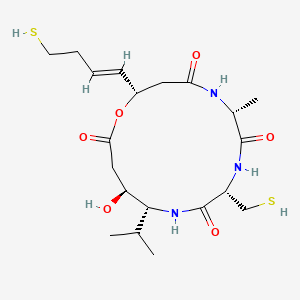

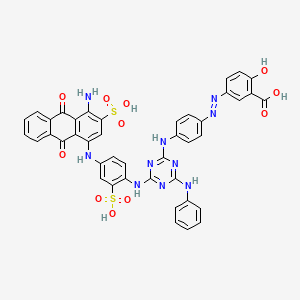

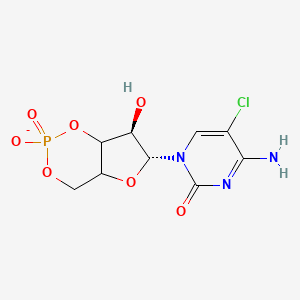



![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

